(4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine CAS 1006442-29-0 properties
(4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine CAS 1006442-29-0 properties
Title: In-Depth Technical Guide on (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine (CAS 1006442-29-0): Properties, Reactivity, and Applications in Medicinal Chemistry
Executive Summary (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug discovery. Featuring a nucleophilic primary aliphatic amine and a lipophilic 4-chloro-pyrazole pharmacophore, this compound is engineered for the rapid assembly of complex molecular architectures, including kinase inhibitors and G-protein coupled receptor (GPCR) ligands. This guide provides a comprehensive physicochemical profile, details the mechanistic causality of its reactivity, and establishes self-validating experimental protocols for its integration into advanced synthetic workflows.
Physicochemical Profiling & Structural Analysis
Understanding the baseline physicochemical properties of CAS 1006442-29-0 is critical for predicting its behavior in both synthetic environments and biological systems[1].
| Property | Value / Description |
| Chemical Name | (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine |
| CAS Registry Number | 1006442-29-0 |
| Molecular Formula | C₁₀H₁₀ClN₃ |
| Molecular Weight | 207.66 g/mol |
| SMILES String | C1=C(C=CC(=C1)N2C=C(C=N2)Cl)CN |
| Purity Standard | ≥97% (Typical commercial specification) |
| Functional Groups | Primary amine, aryl chloride, pyrazole heterocycle |
| Storage Conditions | 4°C, protect from light, store under nitrogen |
Mechanistic Reactivity & Synthetic Utility
The structural design of (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine dictates its synthetic utility.
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Aliphatic Nucleophilicity: The primary amine is separated from the electron-withdrawing pyrazole-phenyl system by a methylene (-CH₂-) spacer. This isolation preserves the amine's aliphatic character, ensuring it remains highly nucleophilic compared to direct aniline derivatives. This enables rapid, high-yielding participation in amide couplings, reductive aminations, and urea formations.
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Halogen-Bonding Pharmacophore: The 4-chloro-pyrazole moiety is not merely a structural spacer; it is a critical pharmacophore. The chlorine atom acts as a bioisostere for a methyl group but introduces a highly directional "sigma-hole." This allows the molecule to engage in halogen bonding with backbone carbonyl oxygen atoms within protein binding pockets (e.g., the hinge region of kinases), significantly enhancing binding affinity and target residence time.
Synthetic workflow illustrating the bifunctional reactivity of CAS 1006442-29-0.
Experimental Protocols: Standardized Workflows
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each step includes mechanistic rationale and built-in quality control checkpoints.
Protocol A: HATU-Mediated Amide Coupling HATU is selected over traditional carbodiimides (like EDC/DCC) due to its extraordinary coupling efficiency, which is driven by a neighboring group effect from the pyridine nitrogen atom that stabilizes the incoming amine via a 7-membered cyclic transition state ()[2].
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Step 1: Activation. Dissolve the target carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M). Causality: DMF provides the high dielectric constant necessary to solvate the highly polar OAt-active ester intermediate[2].
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Step 2: Deprotonation. Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 10 minutes at room temperature. Causality: DIPEA deprotonates the carboxylic acid to initiate attack on the uronium carbon of HATU, forming the active ester[3].
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Step 3: Amine Addition. Add (4-(4-Chloro-1H-pyrazol-1-yl)phenyl)methanamine (1.1 equiv) to the mixture. Stir for 2-4 hours.
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Step 4: Self-Validation (LC-MS). Withdraw a 5 µL aliquot, quench in 100 µL of MeOH, and inject into the LC-MS. Validation: The reaction is complete when the active ester mass disappears and the product mass (M+H) dominates the chromatogram.
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Step 5: Workup. Dilute with EtOAc and wash sequentially with saturated NaHCO₃, 1M HCl, and brine to remove the tetramethylurea and HOAt byproducts.
Protocol B: Reductive Amination Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized as the reducing agent because it is mild and selectively reduces the intermediate iminium ion without reducing the starting aldehyde ()[4].
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Step 1: Imine Formation. Combine the target aldehyde (1.0 equiv) and CAS 1006442-29-0 (1.05 equiv) in 1,2-Dichloroethane (DCE, 0.2 M). Causality: DCE is the preferred solvent as it accelerates the reaction and stabilizes the iminium intermediate better than THF[4].
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Step 2: Catalysis (Optional). Add glacial acetic acid (1.0 equiv) if utilizing a ketone or a sterically hindered aldehyde.
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Step 3: Reduction. Add NaBH(OAc)₃ (1.5 equiv) portion-wise. Stir at room temperature for 4-12 hours.
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Step 4: Self-Validation (TLC/LC-MS). Monitor the disappearance of the aldehyde starting material. Validation: The reaction is self-validating if no primary alcohol byproduct is observed, confirming the chemoselectivity of the triacetoxyborohydride reagent[4].
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Step 5: Quench & Isolate. Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with DCM, dry over Na₂SO₄, and concentrate.
Handling, Storage, and Stability
As a primary aliphatic amine, CAS 1006442-29-0 requires rigorous handling protocols to maintain its ≥97% purity specification[1].
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Atmospheric Sensitivity: The compound must be stored under an inert atmosphere (Nitrogen or Argon)[1]. Exposure to ambient air allows the primary amine to react with atmospheric carbon dioxide, forming insoluble carbamate salts that degrade reaction stoichiometry.
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Thermal & Photolytic Stability: Store at 4°C and protect from light[1]. Amines are susceptible to photo-oxidation, which can lead to the formation of N-oxides or complex colored polymeric impurities over time.
Systems Biology & Pharmacological Application
When integrated into a larger molecular framework, the (4-chloro-1H-pyrazol-1-yl)phenyl moiety frequently serves as a lipophilic anchor in targeted therapeutics. In kinase inhibitors, for instance, this fragment is uniquely suited to occupy deep, hydrophobic allosteric pockets or the ATP-binding hinge region, effectively shutting down downstream oncogenic signaling pathways.
Mechanism of action for a hypothetical RTK inhibitor derived from CAS 1006442-29-0.
References
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. ACS Publications. URL:[Link]
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Wikipedia Contributors. "HATU." Wikipedia, The Free Encyclopedia. URL: [Link]
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National Center for Biotechnology Information (NCBI). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." PubMed Central (PMC). URL:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. HATU - Wikipedia [en.wikipedia.org]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
